

Technical Support Center: Avoiding Keratin Contamination During TCA Protein Precipitation

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Compound of Interest

Compound Name: 2,2,2-trichloroacetic acid

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This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize keratin contamination during trichloroacetic acid (TCA) protein precipitation and subsequent analyses like mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is keratin, and why is it a significant problem in protein analysis?

A1: Keratins are abundant structural proteins found in human skin, hair, and nails, as well as in dust and on many laboratory surfaces.^{[1][2][3]} They are a major source of contamination in sensitive protein analyses, such as mass spectrometry.^{[1][4][5]} When present, even in trace amounts, keratin can obscure the signals of low-abundance proteins of interest, leading to inaccurate results and a decrease in protein identifications.^{[2][4][5]}

Q2: What are the most common sources of keratin contamination in a laboratory setting?

A2: Keratin contamination can be introduced at almost any stage of an experiment. The primary sources include:

- Personnel: Shedding of skin cells and hair from the researcher.^{[3][6]}
- Laboratory Environment: Dust and airborne particles are often rich in keratin.^{[2][3]}

- Labware and Consumables: Pipette tips, microcentrifuge tubes, glassware, and gloves can all be sources of contamination.[3] Latex gloves, in particular, have been cited as a source.[4][5][7]
- Reagents and Solutions: Communal or improperly stored buffers and reagents can become contaminated over time.[6][8]
- Apparel: Wool clothing can be a source of animal keratin contamination.[1][4]

Q3: How does the TCA precipitation protocol itself contribute to or help with keratin contamination?

A3: TCA precipitation is a method used to concentrate proteins and remove non-protein contaminants like salts and some detergents.[9] While the protocol itself doesn't inherently add keratin, every step—pipetting, vortexing, centrifuging—is an opportunity to introduce it from the environment, the researcher, or contaminated labware. The denaturing nature of TCA precipitation will not eliminate existing keratin contamination.[9] Therefore, maintaining a keratin-free workflow during the procedure is critical.

Q4: I am preparing a sample for mass spectrometry. What are the most critical steps to focus on to prevent keratin contamination?

A4: For mass spectrometry, which is highly sensitive, every step is critical. However, the in-gel digestion process has been identified as a particularly significant source of keratin contaminants.[10] Key preventative measures include working in a laminar flow hood, wearing appropriate personal protective equipment (PPE), using high-purity reagents, and meticulously cleaning all work surfaces and equipment.[3][4][5][11]

Troubleshooting Guide

Scenario 1: My mass spectrometry results are dominated by keratin peaks, masking my protein of interest. What are the likely causes?

This is a common issue stemming from contamination introduced during sample preparation. Use the following table to review your workflow and identify potential sources of keratin.

Potential Source Category	Specific Contamination Source	Recommended Preventative Action
Analyst & Apparel	Skin flakes, hair, breathing over samples	Always wear a clean lab coat, powder-free nitrile gloves, and consider a hairnet or face mask. [2] [3] [6] Avoid leaning over open sample tubes. [6]
Wool clothing	Avoid wearing wool sweaters or other wool garments in the lab. [1] [4]	
Workspace Environment	Dust on benchtop and equipment	Work in a laminar flow hood if possible. [4] [5] Before starting, wipe down the bench, pipettes, and racks with 70% ethanol or methanol. [2] [4] [12]
Static electricity on plasticware	An electrostatic eliminator can significantly reduce keratin contamination, as static can attract dust particles. [10]	
Labware & Consumables	Contaminated pipette tips, tubes, gel rigs	Use new, unopened boxes of tips and tubes. [13] Do not use items from shared, open containers. [13] Clean gel tanks and glassware thoroughly with high-purity water and organic solvent. [6] [8]
Plastic wrap or parafilm for sealing	Avoid using plastic wrap or parafilm to cover gels or tubes, as these can be sources of contamination. [7] Use clean, dedicated containers. [4] [5]	
Reagents & Buffers	Contaminated communal stocks	Prepare fresh solutions with high-purity, HPLC-grade reagents. [6] [14] Aliquot

reagents for single use to prevent contamination of stock solutions.[15]

Scenario 2: I followed standard clean procedures, but still see background keratin. What are some less obvious sources I might be overlooking?

Even with careful technique, subtle sources can introduce keratin. Consider these possibilities:

- **Contaminated Glassware:** Detergents used for washing glassware can be a source of polyethylene glycol (PEG), which interferes with mass spectrometry, and glassware left to dry by a sink can accumulate keratin from dust.[8] It's recommended to rinse glassware with hot water followed by an organic solvent like isopropanol or ethanol.[8]
- **Shared Equipment:** Communal equipment like gel tanks, staining boxes, and light boxes are common sources of cross-contamination.[8][14] Always clean them thoroughly before your own use.
- **Reagent Storage:** Storing buffers and reagents in plastic tubes for extended periods is not recommended. Use appropriate glassware for storage.[6]
- **Glove Contamination:** Touching your face, phone, or a pen with your gloves contaminates them.[8] Change gloves frequently, especially after touching any surface not directly involved in the experiment.[15]

Experimental Protocols

Protocol 1: Keratin-Minimized TCA Protein Precipitation

This protocol incorporates best practices to reduce keratin contamination during the precipitation process.

- **Preparation:**
 - Put on a clean lab coat and powder-free nitrile gloves.

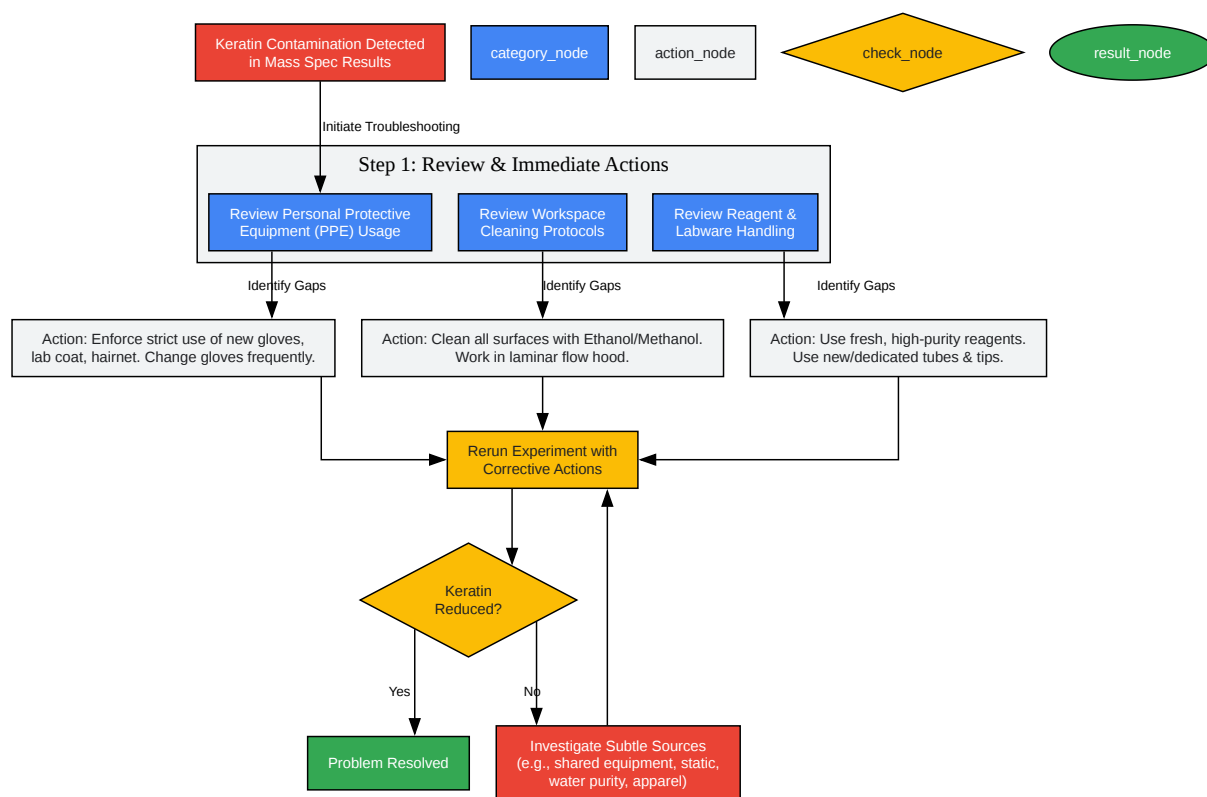
- Thoroughly clean your workspace (preferably a laminar flow hood) and pipettes with 70% ethanol.[\[12\]](#)
- Use fresh, high-purity reagents and sterile, individually wrapped or new packages of microcentrifuge tubes and pipette tips.
- Precipitation:
 - Start with your protein sample in a clean 1.5 mL microcentrifuge tube.
 - (Optional but recommended) Add sodium deoxycholate to a final concentration of 0.02% to act as a carrier, especially for dilute samples. Mix gently.
 - Add ice-cold 100% (w/v) Trichloroacetic Acid (TCA) to your sample to achieve a final concentration of 10-20%.
 - Vortex briefly to mix. When opening the tube, aim it away from your face.[\[12\]](#)
 - Incubate the sample on ice for 30 minutes.
- Pelleting and Washing:
 - Centrifuge at maximum speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the protein.
 - Carefully aspirate and discard the supernatant without disturbing the pellet. A flaky pellet may be visible along the side of the tube.[\[14\]](#)
 - Add 500 µL of ice-cold acetone to the tube to wash the pellet and remove residual TCA.
 - Vortex briefly and centrifuge again at maximum speed for 5 minutes at 4°C.
 - Carefully discard the acetone supernatant. Repeat the wash step at least once more to ensure all TCA is removed.
- Drying and Resuspension:

- After the final wash, remove all residual acetone and let the pellet air-dry in the laminar flow hood for a few minutes. Do not over-dry, as this can make the protein difficult to resolubilize.
- Resuspend the protein pellet in the appropriate buffer for your downstream application (e.g., SDS-PAGE loading buffer).

Visualization

Troubleshooting Workflow for Keratin Contamination

The following diagram outlines a logical workflow for identifying and mitigating sources of keratin contamination when it is detected in experimental results.



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Caption: Troubleshooting workflow for keratin contamination.

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